![molecular formula C27H27Cl2FN8 B1589321 Cot inhibitor-1 CAS No. 915365-57-0](/img/structure/B1589321.png)
Cot inhibitor-1
Übersicht
Beschreibung
Cot inhibitor-1 is a small molecule that has been identified as a potent inhibitor of the kinase activity of the serine/threonine kinase, Cot. Cot is a member of the MAP kinase family and is involved in the regulation of inflammatory responses, cell proliferation, and survival. Cot has also been implicated in the development and progression of various human cancers. Cot inhibitor-1 has been shown to be effective in inhibiting the kinase activity of Cot and has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Cot inhibitor-1: has been explored for its potential in cancer therapy due to its role in the MAPK pathway, which is often dysregulated in cancer cells. By inhibiting Cot, it may prevent the proliferation of cancer cells and induce apoptosis .
Inflammatory Diseases
The inhibition of Cot can also be beneficial in treating inflammatory diseases. Cot inhibitors may reduce the production of pro-inflammatory cytokines, offering a novel approach to managing conditions like arthritis or inflammatory bowel disease .
Antiviral Treatments
Recent studies have shown that Cot inhibitors can be repurposed as antiviral agents. They may interfere with viral replication by modulating the host cell’s signaling pathways, which are essential for viral life cycles .
Neurodegenerative Disorders
Cot plays a role in neuronal survival and function. Its inhibition is being studied in the context of neurodegenerative disorders, where it could help in reducing neuroinflammation and slowing disease progression .
Cardiovascular Diseases
Research suggests that Cot inhibitors might have applications in cardiovascular diseases by affecting the inflammatory processes that contribute to atherosclerosis and other heart conditions .
Metabolic Disorders
Cot inhibitor-1 could be used to study metabolic disorders, as it might influence the signaling pathways involved in metabolism regulation, potentially leading to new treatments for diabetes or obesity .
Wirkmechanismus
Target of Action
Cot inhibitor-1 is a selective inhibitor of the Cot protein kinase, also known as Tpl2 or MAP3K8 . The primary target of Cot inhibitor-1 is the Tpl2 kinase, which plays a crucial role in various cellular signaling pathways, particularly those involved in inflammation and immune responses .
Mode of Action
Cot inhibitor-1 interacts with its target, the Tpl2 kinase, by inhibiting its activity . This inhibition results in a decrease in the production of TNF-alpha in human whole blood . The IC50 value for this inhibition is 5.7 nM, indicating a potent interaction between Cot inhibitor-1 and its target .
Biochemical Pathways
The primary biochemical pathway affected by Cot inhibitor-1 is the MAPK/ERK pathway . Tpl2 kinase, the target of Cot inhibitor-1, is a part of this pathway. By inhibiting Tpl2 kinase, Cot inhibitor-1 impacts the MAPK/ERK pathway, which is involved in cellular processes such as inflammation and immune responses .
Pharmacokinetics
It is known that cot inhibitor-1 is soluble in dmso . The solubility of a compound can impact its bioavailability, as it affects how well the compound can be absorbed and distributed within the body.
Result of Action
The primary molecular effect of Cot inhibitor-1’s action is the inhibition of TNF-alpha production in human whole blood . This can lead to a decrease in inflammation and immune responses, as TNF-alpha is a cytokine involved in systemic inflammation. On a cellular level, this could potentially have therapeutic effects on conditions such as rheumatoid arthritis, inflammatory bowel disease, and some types of cancer .
Action Environment
It is known that cot inhibitor-1 is stable under room temperature conditions in the continental us
Eigenschaften
IUPAC Name |
6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFKJFUFYPOTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2FN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468951 | |
Record name | Cot inhibitor-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cot inhibitor-1 | |
CAS RN |
915365-57-0 | |
Record name | Cot inhibitor-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.